molecular formula C13H19NO2 B13041341 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine

Cat. No.: B13041341
M. Wt: 221.29 g/mol
InChI Key: AWHNYVKNRZDFIF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine is an organic compound that belongs to the class of benzodioxanes This compound is characterized by a benzodioxane ring fused with a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine typically involves the reaction of 1,4-benzodioxane with appropriate alkylating agents under controlled conditions. One common method includes the use of N,N-dimethylformamide as a solvent and lithium hydride as a base . The reaction proceeds through nucleophilic substitution, where the amine group is introduced to the benzodioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various substituted benzodioxane derivatives .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pentan-1-amine

InChI

InChI=1S/C13H19NO2/c1-2-3-4-11(14)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9,11H,2-4,7-8,14H2,1H3

InChI Key

AWHNYVKNRZDFIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCCO2)N

Origin of Product

United States

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